molecular formula C15H10ClNO2S B2937770 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde CAS No. 672950-02-6

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde

Cat. No. B2937770
CAS RN: 672950-02-6
M. Wt: 303.76
InChI Key: ADRQPNUOAAXUPG-UHFFFAOYSA-N
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Description

The compound “2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde” is a chemical compound with the molecular weight of 253.71 . Its IUPAC name is 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde .


Molecular Structure Analysis

The compound’s InChI code is 1S/C11H8ClNO2S/c12-11-13-5-9(16-11)7-15-10-4-2-1-3-8(10)6-14/h1-6H,7H2 . This indicates that the compound has a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a naphthalene ring via a methoxy group .


Physical And Chemical Properties Analysis

The compound has a melting point of 75-77 degrees Celsius .

Scientific Research Applications

Synthesis of Naphthalene Derivatives

Research on naphthalene derivatives often focuses on their synthesis for various applications, including the creation of polymethine dyes and potential medicinal compounds. For instance, Werner et al. (1994) explored the synthesis of substituted 2-(ethoxycarbonyl-formyl-methylen)-2H-benzopyrans, leading to polymethine dyes with notable thermal stability, derived from reactions involving naphthalene carbaldehydes (Werner, Greif, Pulst, & Weissenfels, 1994). Such compounds have applications in various fields, including materials science and photophysics, due to their unique absorption properties.

Structural Characterization and Analysis

The structural characterization of naphthalene derivatives reveals insights into their chemical behavior and potential applications. Sowmya et al. (2018) reported on the crystal structure, quantum chemical, and Hirshfeld surface analysis of a substituted imidazo-thiadiazole-5-carbaldehyde, a compound structurally related to naphthalene derivatives. The study highlighted its non-linear optical properties, suggesting potential applications in materials science (Sowmya, Kumar, Karki, & Kumar, 2018).

properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c16-15-17-7-11(20-15)9-19-14-6-5-10-3-1-2-4-12(10)13(14)8-18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRQPNUOAAXUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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